N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide
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Overview
Description
N-(2-{2-ethoxy-6-azaspiro[34]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide is a synthetic compound belonging to the class of spirocyclic piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves multiple steps. One of the key steps is the annulation of the cyclopentane ring and the four-membered ring, which can be achieved through conventional chemical transformations using readily available starting materials . The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as a selective agonist of certain receptors, leading to the inhibition of neurotransmitter release and resulting in analgesic and euphoric effects. The molecular pathways involved include the activation of G protein-coupled receptors and subsequent downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-ethoxy-N-[2-(methylcarbamoyl)cyclopentyl]-6-azaspiro[3.4]octane-6-carboxamide
- tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
- 4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyridazine-3-carboxylic acid
Uniqueness
N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively interact with certain receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-[2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-14(19)17(5-2)11-15(20)18-8-7-16(12-18)9-13(10-16)21-6-3/h4,13H,1,5-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXIPNLGKCRCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC2(C1)CC(C2)OCC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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